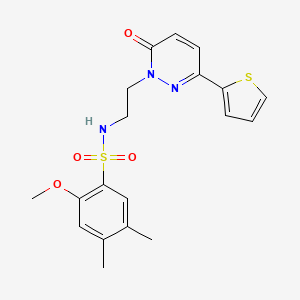

2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality 2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-13-11-16(26-3)18(12-14(13)2)28(24,25)20-8-9-22-19(23)7-6-15(21-22)17-5-4-10-27-17/h4-7,10-12,20H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCPDGNYMTUQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, anti-inflammatory effects, and potential mechanisms of action based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Chemical Structure

Molecular Formula: C18H20N4O4S

Molecular Weight: 388.44 g/mol

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various sulfonamide derivatives, including the compound . The following table summarizes key findings related to its antibacterial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL | 0.5 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamide derivatives have been documented in various studies. The compound has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. A recent study reported the following IC50 values for COX inhibition:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 2-Methoxy-4,5-dimethyl... | 0.52 | >10 |

| Celecoxib | 0.78 | 9.51 |

The selectivity index indicates that the compound has a favorable profile compared to Celecoxib, a well-known COX inhibitor.

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Bacterial Growth: The sulfonamide moiety likely interferes with bacterial folic acid synthesis, which is essential for DNA replication and cell division.

- COX Inhibition: The compound may exert its anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.

Case Studies

A notable case study involving this compound was conducted to evaluate its efficacy in a murine model of bacterial infection. The study demonstrated:

- Reduction in Infection Severity: Mice treated with the compound showed a significant decrease in bacterial load compared to untreated controls.

- Improved Survival Rates: The survival rate of infected mice receiving treatment was significantly higher than that of the control group.

These findings underscore the therapeutic potential of this compound in clinical settings.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . Research indicates that derivatives of sulfonamides exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide have shown effectiveness against:

- Colon Cancer (HCT-116)

- Breast Cancer (MCF-7)

- Cervical Cancer (HeLa)

These studies suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties . In particular, sulfonamide derivatives have been studied for their ability to inhibit enzymes related to metabolic disorders:

- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can be beneficial for managing diabetes by slowing down glucose absorption.

- Acetylcholinesterase Inhibition : Compounds that inhibit this enzyme are of interest for treating neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter critical for memory and learning .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related sulfonamide compounds:

- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives and evaluated their cytotoxicity against different cancer cell lines. The most active compounds showed significant selectivity towards cancer cells compared to normal cells .

- Molecular Modeling : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and metabolic pathways. This approach aids in understanding the structure-activity relationship (SAR) and optimizing lead compounds for better efficacy .

Q & A

Basic: What are the common synthetic routes for preparing 2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Pyridazine Core Formation : Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazines to form the 6-oxopyridazin-1(6H)-yl moiety. For example, thiophen-2-yl groups can be introduced via Suzuki coupling or direct cyclization .

Sulfonamide Coupling : Reacting the pyridazine intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Ethyl Linker Introduction : Using nucleophilic substitution or amidation to attach the ethyl spacer between the pyridazine and sulfonamide groups .

Key Considerations : Purification via column chromatography and characterization by NMR and mass spectrometry are critical for verifying intermediate structures.

Basic: How is the compound characterized structurally in academic research?

Methodological Answer:

Structural elucidation relies on:

- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., methyl and methoxy groups).

- IR : Identifies sulfonamide S=O stretches (~1350 cm) and pyridazine C=O (~1650 cm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .

Basic: What biological screening strategies are employed to evaluate this compound’s activity?

Methodological Answer:

- Enzyme Inhibition Assays : Target enzymes (e.g., carbonic anhydrase or kinases) are incubated with the compound, and activity is measured via UV-Vis or fluorescence .

- Cellular Models : Cytotoxicity and efficacy are tested in cancer or microbial cell lines using MTT or ATP-based assays.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins .

Advanced: How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?

Methodological Answer:

- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via fractional factorial design.

- Response Surface Methodology (RSM) : Optimize parameters using central composite design. For example, highlights DoE for flow chemistry, which can be adapted to batch synthesis .

- Statistical Validation : Use ANOVA to confirm significance of factors and interactions. Tools like JMP or Minitab facilitate modeling.

Advanced: What computational methods predict the compound’s target interactions and pharmacokinetics?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., sulfonamide-binding enzymes).

- Molecular Dynamics (MD) : GROMACS or AMBER simulate stability of ligand-protein complexes over nanosecond timescales.

- ADMET Prediction : SwissADME or pkCSM estimates solubility, permeability, and metabolic stability based on substituents (e.g., thiophene’s lipophilicity) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell passage number).

- Orthogonal Assays : Validate enzyme inhibition using both fluorometric and radiometric methods.

- Purity Analysis : HPLC-MS detects impurities (>98% purity required for reliable data) .

Advanced: What techniques analyze the compound’s solid-state behavior and polymorphism?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Determines crystal packing and hydrogen-bonding networks .

- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions.

- Powder X-ray Diffraction (PXRD) : Monitors batch-to-batch consistency and amorphous content.

Advanced: How can aqueous solubility be improved without compromising bioactivity?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or methyl substituents.

- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance solubility.

- Salt Formation : React with sodium or potassium hydroxide to generate sulfonamide salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.